![molecular formula C19H15N5O3S B2689898 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358707-40-0](/img/structure/B2689898.png)
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.
1. Chemical Structure and Synthesis
The compound is characterized by the presence of a benzodioxin moiety and a triazoloquinoxaline structure. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and acetamides under controlled conditions to yield the target compound. The synthetic pathway has been optimized to ensure high yield and purity of the final product .
2.1 Antitumor Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antitumor properties. For instance, compounds with similar structural features have shown potent inhibitory effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth.
2.2 Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential against several targets:
- Acetylcholinesterase (AChE) : Important in neurodegenerative diseases like Alzheimer's.
- α-glucosidase : Relevant for type 2 diabetes management.
In vitro studies demonstrated that some derivatives exhibited promising IC50 values against these enzymes, suggesting potential therapeutic applications .
3.1 In Vitro Studies
A series of in vitro assays were conducted to assess the biological activity of this compound:
These results indicate that the compound has a strong potential for further development as an enzyme inhibitor.
3.2 Antiproliferative Effects
In cell viability assays, this compound showed marked antiproliferative effects on tumor cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung) | 18.5 | Significant inhibition |
MCF-7 (Breast) | 22.0 | Moderate inhibition |
The results suggest that this compound may serve as a lead candidate in developing new anticancer therapies .
4. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an enzyme inhibitor and antiproliferative agent highlights its relevance in pharmacological research aimed at treating various diseases including cancer and metabolic disorders.
科学研究应用
Synthesis and Structural Insights
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide involves multiple steps including the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide and acetamide moieties. The structural complexity of this compound allows for interactions with multiple biological targets.
Antimicrobial Properties
Quinoxaline derivatives have shown significant antimicrobial activity. Studies indicate that compounds similar to this compound exhibit effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli with promising results in inhibiting bacterial growth .
Anticancer Activity
The anticancer potential of quinoxaline derivatives is notable. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For example, compounds designed to target PARP-1 and EGFR pathways have shown enhanced cytotoxicity against breast cancer cell lines such as MDA-MB-231 . The structure-activity relationship indicates that modifications in the substituents can significantly influence their anticancer efficacy.
Anti-inflammatory Effects
This compound has also been evaluated for anti-inflammatory properties. Compounds derived from this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating chronic inflammatory diseases .
Treatment of Diabetes
The enzyme inhibitory potential of this compound has been explored in the context of Type 2 diabetes mellitus (T2DM). In vitro studies have indicated that it can inhibit enzymes like alpha-glucosidase and acetylcholinesterase which are crucial in glucose metabolism . This positions it as a candidate for further development into antidiabetic agents.
Neuroprotective Effects
Research indicates that quinoxaline derivatives may possess neuroprotective properties relevant for neurodegenerative diseases such as Alzheimer’s disease (AD). By inhibiting acetylcholinesterase activity, these compounds could help improve cognitive function .
Case Studies and Research Findings
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-17(21-12-5-6-15-16(9-12)27-8-7-26-15)10-28-19-18-23-20-11-24(18)14-4-2-1-3-13(14)22-19/h1-6,9,11H,7-8,10H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHHAJMBMHSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4N5C3=NN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。